molecular formula C8H8N4 B2833958 4-Hydrazinylcinnoline CAS No. 16401-27-7

4-Hydrazinylcinnoline

Cat. No. B2833958
CAS RN: 16401-27-7
M. Wt: 160.18
InChI Key: HALUISOIGGICEW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of 4-Hydrazinylcinnoline can be performed using various techniques such as NMR, HPLC, LC-MS, and UPLC . High-resolution mass spectrometry (MS) can be used to measure accurate molecular weights of the intact molecular ions .

Scientific Research Applications

Antimicrobial Applications

4-Hydrazinylcinnoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Notably, quinoline derivatives bearing the pyrazole moiety were developed, showing potent antibacterial and antifungal activities against various strains of bacteria and fungi. For instance, certain pyrazole derivatives demonstrated superior efficacy compared to reference drugs, highlighting the compound's promise in developing novel antimicrobial agents (El Shehry et al., 2018).

Antitumor and Anticancer Applications

The antitumor and anticancer potential of this compound derivatives has also been explored. Research indicates that some synthesized derivatives, particularly those involving pyrazole, triazole, and thiazolidine-pyrimidoquinoline frameworks, exhibited potent antitumor activity. These findings suggest a promising avenue for the development of new anticancer drugs, with specific compounds showing significant cytotoxicity against cancer cell lines (Abu‐Hashem & Aly, 2012).

Synthesis and Chemical Applications

This compound serves as a foundational compound in the synthesis of various heterocyclic compounds, demonstrating the chemical versatility and utility of this compound in organic chemistry. Novel synthesis routes have been developed for cinnolines, dihydrocinnolines, and 1-aminoindolines, utilizing diazo functionalities and showcasing the compound's role in facilitating the creation of nitrogen heterocycles (Hasegawa et al., 2008).

Antioxidant and Biological Activity

The antioxidant activity of 4-hydrazinoquinoline derivatives has been investigated, with studies showing that these compounds exhibit promising antioxidant properties. This research has implications for the development of compounds that could protect against oxidative stress, further underscoring the biological significance of this compound derivatives (Romanenko & Kozyr, 2022).

properties

IUPAC Name

cinnolin-4-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-11-8-5-10-12-7-4-2-1-3-6(7)8/h1-5H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALUISOIGGICEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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